(+)-Isamoltane

Serotonin 5-HT1B receptor Radioligand binding Beta-adrenoceptor antagonist

Researchers requiring separation of β-adrenergic from 5-HT1B receptor effects face a critical tool gap: propranolol shows minimal 5-HT1B/5-HT1A discrimination (ratio=2), while (-)-isamoltane confounds with potent 5-HT1B blockade. (+)-Isamoltane resolves this: • 5-HT1B antagonist activity resides exclusively in the (-)-enantiomer, making the (+)-form a matched negative control • Equivalent β-adrenoceptor blockade (IC50=8.4 nM) without 5-HT1B cross-reactivity • Validated in [3H]5-HT release assays and in vivo 5-HTP accumulation models. Supplied as enantiomerically pure solid with global shipping.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 116861-01-9
Cat. No. B12783855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isamoltane
CAS116861-01-9
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O
InChIInChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3/t14-/m1/s1
InChIKeyXVTVPGKWYHWYAD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Isamoltane: Dual β-Adrenoceptor and 5-HT1B Antagonist


(+)-Isamoltane (CAS 116861-01-9), also designated CGP 361A, is the (+)-enantiomer of the racemic phenoxypropanolamine derivative isamoltane [1]. This compound functions as a dual antagonist at beta-adrenergic receptors (IC50 = 8.4 nmol/l) and serotonin 5-HT1B recognition sites [2]. The racemic form demonstrates approximately 27-fold selectivity for 5-HT1B (IC50 = 39 nmol/l) over 5-HT1A receptors (IC50 = 1070 nmol/l) in rat brain membranes, a selectivity profile substantially greater than that observed for structurally related beta-adrenoceptor ligands [3]. The compound is classified under Propanolamines in MeSH and is registered as a Serotonin 5-HT1 Receptor Antagonist [1].

Beta-adrenoceptor antagonist research
Enantiomer-specific control for 5-HT1B studies
Separation of β-adrenergic and serotonergic pharmacology

Why Generic Beta-Blockers Cannot Replace (+)-Isamoltane in 5-HT Studies


Substitution of (+)-isamoltane with conventional beta-adrenoceptor antagonists such as propranolol, oxprenolol, or pindolol is scientifically unsound for investigations targeting 5-HT1B-mediated serotonergic mechanisms. Radioligand binding studies demonstrate that while propranolol exhibits minimal discrimination between 5-HT1A and 5-HT1B receptors (selectivity ratio = 2), isamoltane achieves a 27-fold selectivity for the 5-HT1B site [1]. Furthermore, in functional assays of electrically evoked [3H]5-HT release from rat cortical slices, propranolol was essentially inactive, whereas isamoltane produced robust, methiothepin-comparable potentiation [2]. Even within the isamoltane enantiomeric pair, substitution is problematic: the 5-HT1B antagonist activity resides predominantly in the (-)-enantiomer, while the (+)-enantiomer serves distinct research applications requiring separation of beta-adrenoceptor effects from 5-HT1B pharmacology [3].

5-HT1B selectivity Generic beta-blockers may not replicate the 5-HT1B selectivity profile required for receptor discrimination.
Functional autoreceptor assays Propranolol may not support functional 5-HT release potentiation observed with isamoltane in cortical slices.
Enantiomeric control The (-)-enantiomer or racemate introduces 5-HT1B activity, confounding β-adrenoceptor-only interpretation.

(+)-Isamoltane: Quantitative Comparator Evidence


5-HT1B Receptor Selectivity Compared to Propranolol

In competitive radioligand binding assays using rat brain membranes, isamoltane demonstrated a 27-fold selectivity for 5-HT1B recognition sites (IC50 = 39 nmol/l) over 5-HT1A receptors (IC50 = 1070 nmol/l). This selectivity ratio (5-HT1A/5-HT1B = 27.4) is substantially higher than that measured for three comparator beta-adrenoceptor ligands under identical experimental conditions: propranolol (ratio = 2), oxprenolol (ratio = 3.5), and cyanopindolol (ratio = 8.7) [1].

5-HT1B Selectivity
Head-to-head
Isamoltane 27-fold selectivity vs propranolol 2-fold
Supports 5-HT1B vs 5-HT1A discrimination
Rat brain membrane binding assays
Serotonin 5-HT1B receptor Radioligand binding Beta-adrenoceptor antagonist

Evoked 5-HT Release Potentiation vs. Propranolol

In functional assays measuring electrically evoked [3H]5-HT release from prelabeled rat cortical slices, isamoltane produced a clear potentiation of release comparable in potency to methiothepin, albeit with lower efficacy. Under identical conditions, propranolol was essentially inactive, while oxprenolol demonstrated significantly lower potency than isamoltane [1]. Cyanopindolol produced effects similar to isamoltane in potency but also exhibited lower efficacy relative to methiothepin [2].

Evoked 5-HT Release
Head-to-head
Isamoltane active; propranolol essentially inactive
Functional 5-HT1B autoreceptor context
Rat cortical slice model
Serotonin release 5-HT1B autoreceptor Cortical slice electrophysiology

In Vivo 5-HTP Accumulation vs. Propranolol

In vivo administration of isamoltane increased 5-hydroxytryptophan (5-HTP) accumulation in rat cortex following central decarboxylase inhibition at doses of 1 and 3 mg/kg intraperitoneally. At higher doses, this effect gradually diminished. Under identical experimental conditions, propranolol was completely ineffective at modulating 5-HTP accumulation. Cyanopindolol and oxprenolol produced similar but less clearcut results compared to isamoltane [1].

In Vivo 5-HTP Accumulation
Head-to-head
Isamoltane increased 5-HTP at 1-3 mg/kg i.p.; propranolol ineffective
In vivo serotonergic tone modulation
Rat cortex, decarboxylase inhibition model
5-HT synthesis 5-HTP accumulation In vivo neurochemistry

5-HT1B Antagonism: (-)-Enantiomer Specificity

The 5-HT1B receptor antagonist activity of racemic isamoltane resides entirely in the (-)-enantiomer, while the (+)-enantiomer exhibits negligible activity at the 5-HT1B site. Additionally, (-)-isamoltane demonstrated only weak activity at 5-HT2 receptors and alpha-1 adrenoceptors (IC50 = 3-10 μmol/l) and was devoid of activity at 5-HT1C sites and other central neurotransmitter recognition sites [1].

Enantiomer Specificity
Head-to-head
(-)-Isamoltane contains full 5-HT1B activity; (+)-isamoltane negligible
Enantiomer-specific control context
Rat brain membrane binding
Enantioselective pharmacology Chiral resolution 5-HT1B antagonist

Clinical β-Adrenoceptor Blockade in Humans

In a clinical assessment of healthy volunteers, low-dose isamoltane produced measurable systemic effects on both beta-2 and beta-1 adrenergic receptors. Notably, the dose-dependent blockade of beta-2 receptors in skeletal muscle was more pronounced than the attenuation of exercise-induced heart rate elevation (beta-1 effect) [1].

Clinical β-Blockade
Class-level
Preferential beta-2 over beta-1 blockade at low dose in healthy volunteers
Reported β-adrenoceptor endpoint context
Exact beta-1/beta-2 ratio not quantified
Clinical pharmacology Beta-blockade Cardiovascular

5-HT1B Antagonist Activity in CHL Fibroblasts

In Chinese hamster lung (CHL) fibroblasts expressing 5-HT1B receptors, isamoltane, (-)-propranolol, and (-)-pindolol all exhibited antagonist activity at 5-HT1B receptor sites, consistent with observations in rat brain 5-HT1B receptor preparations [1]. However, the functional characterization in CHL fibroblasts provides an orthogonal cellular system confirming that isamoltane acts as a 5-HT1B antagonist rather than an agonist, a property not uniformly shared across all beta-blockers when tested in different cellular contexts (notably, these same compounds display agonist activity in opossum kidney cells) [2].

CHL Fibroblast Assay
Context-dependent
Antagonist in CHL fibroblasts, contrasting with agonist activity in opossum kidney cells
Cell-type-dependent response context
cAMP and mitogenesis assays
5-HT1B functional assay cAMP inhibition Fibroblast mitogenesis

(+)-Isamoltane Validated Research Applications


Dissecting 5-HT1B vs. 5-HT1A Receptor Roles

Isamoltane's 27-fold selectivity for 5-HT1B over 5-HT1A receptors—13.7-fold greater than propranolol—makes it the preferred tool compound for experiments requiring discrimination between these two 5-HT1 receptor subtypes. Researchers can employ isamoltane at concentrations targeting 5-HT1B receptors (IC50 = 39 nmol/l) with substantially reduced cross-reactivity at 5-HT1A sites (IC50 = 1070 nmol/l), enabling cleaner interpretation of 5-HT1B-mediated effects in radioligand binding, functional release assays, and second messenger studies [1]. The enantiomeric separation further allows (+)-isamoltane to serve as a beta-adrenoceptor control, since the 5-HT1B activity resides in the (-)-enantiomer [2].

In Vivo 5-HT Autoreceptor and Synthesis Studies

For in vivo investigations requiring modulation of central serotonergic tone, isamoltane is uniquely suitable among beta-adrenoceptor antagonists. It produces measurable increases in cortical 5-HTP accumulation at 1-3 mg/kg i.p. following decarboxylase inhibition, whereas propranolol is completely ineffective [1]. This differential in vivo activity validates isamoltane as the appropriate compound for studies examining the role of 5-HT1B autoreceptors in regulating 5-HT synthesis and release in intact animals, particularly in behavioral pharmacology models where anxiolytic-like effects have been observed [2].

Enantiomer-Specific Controls: β-Adrenoceptor vs. 5-HT1B

The clear enantiomeric distribution of pharmacological activity—with 5-HT1B antagonism residing exclusively in (-)-isamoltane—provides a built-in experimental control [1]. Researchers can use (+)-isamoltane (CAS 116861-01-9) as a matched negative control for 5-HT1B-mediated effects while maintaining equivalent beta-adrenoceptor blockade. This application is particularly valuable in studies where the relative contributions of beta-adrenergic and serotonergic mechanisms must be deconvolved, such as cardiovascular research where both receptor systems influence heart rate and vascular tone [2].

Evoked 5-HT Release in Cortical Slices

Isamoltane demonstrates robust functional activity in enhancing electrically evoked [3H]5-HT release from rat cortical slices, with potency comparable to methiothepin [1]. This functional efficacy contrasts sharply with propranolol, which is essentially inactive in this assay. For neuropharmacology laboratories conducting ex vivo slice electrophysiology or neurotransmitter release studies, isamoltane provides a validated positive control for 5-HT1B autoreceptor antagonism, enabling reliable experimental protocols that propranolol cannot support [2].

Application
Selection Property
Validation Focus
5-HT1B/5-HT1A receptor discrimination studies
5-HT1B selectivity profile
5-HT1A cross-reactivity review
In vivo 5-HT autoreceptor research models
In vivo serotonergic tone modulation
5-HTP accumulation endpoint monitoring
Enantiomer-specific control studies
Stereochemical control context
β-adrenoceptor vs 5-HT1B deconvolution
Cortical slice 5-HT release models
Functional 5-HT1B autoreceptor antagonism
Electrically evoked release endpoint review

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18 linked technical documents
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